Dimethylone
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Overview
Description
Preparation Methods
Dimethylone can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with dimethylamine in the presence of a reducing agent . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Dimethylone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: This compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Dimethylone exerts its effects primarily by acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) . It increases the release of these neurotransmitters by reversing their transport through the respective transporters. This leads to elevated levels of serotonin, norepinephrine, and dopamine in the synaptic cleft, resulting in the stimulant and empathogenic effects associated with the compound .
Comparison with Similar Compounds
Dimethylone is structurally and functionally similar to other substituted cathinones, such as:
Methylone: Similar in structure but with a methyl group instead of a dimethylamino group.
Butylone: Contains a butyl group instead of a dimethylamino group.
Ethylone: Contains an ethyl group instead of a dimethylamino group.
Eutylone: Similar structure with slight variations in the alkyl chain.
This compound is unique in its specific substitution pattern, which influences its pharmacological profile and potency .
Properties
CAS No. |
765231-58-1 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10/h4-6,8H,7H2,1-3H3 |
InChI Key |
OSNIIMCBVLBNGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |
Origin of Product |
United States |
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